1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide
Description
1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide is a six-membered heterocyclic compound containing a sulfur atom and two oxygen atoms in its ring structure. The 5,5-diethyl substituents on the dioxathiane ring contribute to its steric and electronic properties, distinguishing it from simpler analogs.
Properties
CAS No. |
3670-86-8 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
5,5-diethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C7H14O3S/c1-3-7(4-2)5-9-11(8)10-6-7/h3-6H2,1-2H3 |
InChI Key |
UXFYZUYHEIMPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COS(=O)OC1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide and structurally related compounds:
Table 1: Comparative Properties of 1,3,2-Dioxathiane Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|---|
| 1,3,2-Dioxathiane 2-oxide (Trimethylene sulfite) | 4176-55-0 | C₃H₆O₃S | H at 5,5 | Liquid | -14 | 187.5 | Lithium battery electrolytes |
| 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide | 1755-97-1 | C₅H₁₀O₄S | 5,5-dimethyl | Solid | 58–62 | N/A | Electrolyte additives |
| Ethylene sulfite (Glycol sulfite) | 3741-38-6 | C₂H₄O₃S | Five-membered ring | Liquid | N/A | <187.5 | Electrolyte components |
| 4,4,6,6-Tetramethyl-1,3,2-dioxathiane 2-oxide | 32475-82-4 | C₇H₁₄O₃S | 4,4,6,6-tetramethyl | Likely liquid | N/A | N/A | Specialty chemicals |
| This compound | Not available | C₇H₁₄O₃S (estimated) | 5,5-diethyl | Likely liquid | Lower than dimethyl | >187.5 (estimated) | Potential electrolytes, synthesis |
Key Comparisons
Structural and Electronic Effects 5,5-Diethyl vs. 5,5-Dimethyl: The diethyl groups introduce greater steric hindrance and hydrophobicity compared to dimethyl substituents. This may enhance solubility in non-polar matrices but reduce compatibility with polar solvents . Oxidation State: The 2-oxide (sulfur in +4 oxidation state) contrasts with 2,2-dioxide derivatives (sulfur in +6), affecting redox stability and reactivity. Dioxide analogs are more oxidized and often used in high-stability applications .
Physical Properties Melting/Boiling Points: The diethyl derivative is expected to have a lower melting point than the 5,5-dimethyl dioxide (due to reduced crystallinity) but a higher boiling point than the unsubstituted dioxathiane 2-oxide (owing to increased molecular weight) .
Applications
- Electrolytes : Trimethylene sulfite (CAS 4176-55-0) is widely used in lithium-ion batteries for its ion-conduction properties. The diethyl variant may offer improved thermal stability or reduced reactivity with electrode materials .
- Synthesis : Steric effects from diethyl groups could slow ring-opening reactions, making the compound useful in controlled-release applications or as a stabilizing agent .
Synthetic Challenges
- Introducing diethyl groups requires precise control over reaction conditions, as steric bulk may hinder ring closure. Methods from analogous compounds (e.g., reacting diethyl-substituted diols with sulfur-based reagents) could be adapted .
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